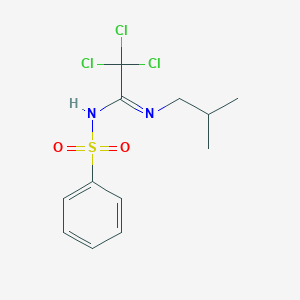
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. The compound is a member of the thiadiazole family and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1 is not fully understood, but it is believed to act primarily by inhibiting the activity of enzymes involved in inflammation and pain pathways. The this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. Compound 1 has also been shown to inhibit the activity of lipoxygenases, which are involved in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. The this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and to inhibit the activation of immune cells such as macrophages and T cells. In addition, this compound 1 has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1 for lab experiments is its potency and selectivity for COX-2 and lipoxygenases, which makes it a useful tool for studying the role of these enzymes in inflammation and pain pathways. In addition, the this compound has been shown to exhibit good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of this compound 1 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental systems.
未来方向
There are several potential future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of the this compound, making it more suitable for clinical use. Another area of interest is the investigation of the this compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of this compound 1 and to identify other potential targets for the this compound's activity.
合成方法
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1 involves the reaction of 5-cyclohexyl-1,3,4-thiadiazole-2-amine with 2-(2-isopropylphenoxy)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) and requires careful control of the reaction conditions to ensure high yield and purity of the final product.
科学研究应用
Compound 1 has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. The N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases such as arthritis.
属性
分子式 |
C19H25N3O2S |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H25N3O2S/c1-13(2)15-10-6-7-11-16(15)24-12-17(23)20-19-22-21-18(25-19)14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3,(H,20,22,23) |
InChI 键 |
KBIRDAFXOMFLOU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NN=C(S2)C3CCCCC3 |
规范 SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NN=C(S2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)


![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)

![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)


